molecular formula C11H15N B1260704 2-Tert-butyl-5-ethenylpyridine CAS No. 910487-14-8

2-Tert-butyl-5-ethenylpyridine

Cat. No.: B1260704
CAS No.: 910487-14-8
M. Wt: 161.24 g/mol
InChI Key: NOJVJWVMLPWLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-5-ethenylpyridine is an organic compound with the molecular formula C11H15N It is a derivative of pyridine, featuring a tert-butyl group at the second position and an ethenyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-ethenylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-tert-butylpyridine with a suitable ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-ethenylpyridine undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-tert-butyl-5-formylpyridine or 2-tert-butyl-5-carboxypyridine.

    Reduction: Formation of 2-tert-butyl-5-ethylpiperidine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Tert-butyl-5-ethenylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions for biological studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-ethenylpyridine involves its interaction with molecular targets such as enzymes or receptors. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The pyridine ring can coordinate with metal ions, affecting the activity of metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butylpyridine: Lacks the ethenyl group, resulting in different reactivity and applications.

    5-Ethenylpyridine: Lacks the tert-butyl group, affecting its steric and electronic properties.

    2,6-Di-tert-butylpyridine: Contains two tert-butyl groups, leading to increased steric hindrance and different chemical behavior.

Uniqueness

2-Tert-butyl-5-ethenylpyridine is unique due to the presence of both the tert-butyl and ethenyl groups, which impart distinct steric and electronic properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

2-tert-butyl-5-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-5-9-6-7-10(12-8-9)11(2,3)4/h5-8H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJVJWVMLPWLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626934
Record name 2-tert-Butyl-5-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910487-14-8
Record name 2-tert-Butyl-5-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.